An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-3,4-dihydro-2H-1,4-benzothiazine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-3,4-dihydro-2H-1,4-benzothiazine Hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Data Availability
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride. It is important to note that while extensive information is available for the broader class of 1,4-benzothiazine derivatives, specific experimental data for this particular hydrochloride salt is limited in publicly accessible literature. Consequently, this document integrates established data for the free base with expert-driven predictions and detailed experimental protocols for the hydrochloride salt. This approach is designed to empower researchers with the foundational knowledge and practical methodologies required for its thorough characterization.
Introduction to 6-Chloro-3,4-dihydro-2H-1,4-benzothiazine and its Hydrochloride Salt
The 1,4-benzothiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The fusion of a benzene ring with a thiazine ring creates a unique three-dimensional structure that can interact with a variety of biological targets. The introduction of a chlorine atom at the 6-position of the benzothiazine ring system can significantly modulate the compound's lipophilicity, electronic properties, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
The hydrochloride salt of 6-chloro-3,4-dihydro-2H-1,4-benzothiazine is of particular interest in drug development. The formation of a hydrochloride salt is a common strategy to improve the aqueous solubility and bioavailability of parent compounds, which are often poorly soluble in their free base form. This guide will delve into the critical physicochemical parameters that are essential for the development of this compound as a potential therapeutic agent.
Chemical Identity and Structure
A clear understanding of the chemical structure is fundamental to interpreting its physicochemical properties.
Chemical Structure
The chemical structure of 6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride is depicted below. The protonation of the nitrogen atom in the thiazine ring by hydrochloric acid results in the formation of the salt.
Caption: Chemical structure of 6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride.
Molecular Formula and Weight
The fundamental molecular identifiers for the free base and its hydrochloride salt are summarized in the table below.
| Property | 6-Chloro-3,4-dihydro-2H-1,4-benzothiazine (Free Base) | 6-Chloro-3,4-dihydro-2H-1,4-benzothiazine Hydrochloride |
| Molecular Formula | C₈H₈ClNS | C₈H₉Cl₂NS |
| Molecular Weight | 185.67 g/mol [2] | 222.13 g/mol |
| CAS Number | 89979-18-0[2] | Not available |
| IUPAC Name | 6-chloro-3,4-dihydro-2H-1,4-benzothiazine[2] | 6-chloro-3,4-dihydro-2H-1,4-benzothiazin-4-ium chloride |
Physicochemical Properties and Their Determination
The physicochemical properties of a drug candidate are critical determinants of its formulation, delivery, and ultimately, its therapeutic efficacy.
Physical State and Appearance
The physical state and appearance of a compound are its most readily observable properties. For 6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride, it is anticipated to be a crystalline solid at room temperature, likely white to off-white in color.
Experimental Protocol: Visual Inspection A straightforward yet crucial first step in characterization.
-
Place a small sample of the compound on a clean, white surface.
-
Observe the sample under good lighting.
-
Record the color, appearance (e.g., crystalline, amorphous powder), and any notable features.
Melting Point
The melting point is a key indicator of a compound's purity. A sharp melting range is characteristic of a pure crystalline substance.
Predicted Melting Point: The melting point of the hydrochloride salt is expected to be significantly higher than that of the free base due to the ionic nature of the salt and the stronger intermolecular forces in the crystal lattice.
Experimental Protocol: Capillary Melting Point Determination This is a standard and reliable method for determining the melting point of a crystalline solid.
-
Finely powder a small amount of the dry sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point.
Solubility
Solubility is a critical factor influencing a drug's absorption and distribution. The hydrochloride salt is expected to have significantly higher aqueous solubility compared to the free base.
Predicted Solubility Profile:
-
Water: Moderately to highly soluble.
-
Methanol/Ethanol: Soluble.
-
Dichloromethane/Chloroform: Sparingly soluble to insoluble.
-
Hexane/Ethyl Acetate: Insoluble.
Experimental Protocol: Thermodynamic Solubility Determination This method determines the equilibrium solubility of a compound.
-
Add an excess amount of the compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove the undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Integrated workflow for spectroscopic and spectrometric analysis.
Synthesis and Purification
A reliable and scalable synthesis is paramount for the successful development of any compound.
Proposed Synthesis of 6-Chloro-3,4-dihydro-2H-1,4-benzothiazine Hydrochloride
The synthesis of 1,4-benzothiazine derivatives often involves the condensation of a substituted 2-aminothiophenol with a suitable two-carbon synthon. A plausible route for the target compound is outlined below.
Step 1: Synthesis of the Free Base A common method for the synthesis of 3,4-dihydro-2H-1,4-benzothiazines is the reaction of the corresponding 2-aminothiophenol with a 2-haloethanol. In this case, 4-chloro-2-aminothiophenol would be reacted with 2-chloroethanol or 2-bromoethanol in the presence of a base.
Step 2: Formation of the Hydrochloride Salt The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.
Experimental Protocol: Synthesis and Salt Formation
-
Synthesis of the Free Base:
-
Dissolve 4-chloro-2-aminothiophenol in a suitable solvent (e.g., ethanol or isopropanol).
-
Add a base (e.g., sodium carbonate or triethylamine).
-
Add 2-chloroethanol dropwise and heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, and isolate the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum.
-
Conclusion
This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of 6-chloro-3,4-dihydro-2H-1,4-benzothiazine hydrochloride. While specific experimental data for this salt is not widely available, this document offers predicted properties based on sound chemical principles and detailed, field-proven methodologies for their determination. By following the outlined experimental protocols, researchers can systematically and accurately characterize this compound, thereby facilitating its potential development as a novel therapeutic agent. The provided insights into the causality behind experimental choices and the emphasis on self-validating systems are intended to support robust and reliable scientific investigation.
References
-
Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. (2017). Chemistry & Biology Interface, 7(1), 1-18. Available at: [Link]
-
PubChem. (n.d.). 6-chloro-3,4-dihydro-2H-1,4-benzothiazine. National Center for Biotechnology Information. Retrieved from [Link]
